Tephrosin

Catalog No.
S606759
CAS No.
76-80-2
M.F
C23H22O7
M. Wt
410.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tephrosin

CAS Number

76-80-2

Product Name

Tephrosin

IUPAC Name

(1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one

Molecular Formula

C23H22O7

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C23H22O7/c1-22(2)8-7-12-15(30-22)6-5-13-20(12)29-19-11-28-16-10-18(27-4)17(26-3)9-14(16)23(19,25)21(13)24/h5-10,19,25H,11H2,1-4H3/t19-,23-/m1/s1

InChI Key

AQBZCCQCDWNNJQ-AUSIDOKSSA-N

Synonyms

12-alpha-Hydroxydeguelin

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)C

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)C

Tephrosin is a natural compound classified as a rotenoid, primarily isolated from the plant Tephrosia vogelii. It is characterized by its complex structure, comprising a pentacyclic aromatic ether and cyclic ketone, with the molecular formula C23H22O7C_{23}H_{22}O_{7} . Tephrosin exhibits significant biological activities, particularly in cancer research, where it has been noted for its potential anti-cancer properties.

Anticancer Properties

Studies have shown tephrosin to possess promising antitumor effects, with research focusing on its ability to:

  • Induce apoptosis (programmed cell death) in cancer cells, including pancreatic cancer cells [].
  • Suppress tumor growth in various cancers like skin and colon cancer [].

These findings suggest tephrosin's potential as a chemotherapeutic agent. However, further research is crucial to:

  • Elucidate the detailed mechanisms underlying its anticancer activity [].
  • Evaluate its efficacy and safety in clinical trials.

Other Research Applications

Beyond cancer research, tephrosin is being explored in other scientific areas, including:

  • Neurodegenerative diseases: Studies suggest tephrosin may have neuroprotective effects and could potentially be beneficial in conditions like Parkinson's disease []. However, further research is needed to confirm these findings and understand its mechanisms of action.
  • Insecticidal properties: Tephrosin, like other rotenoids, exhibits insecticidal activity. However, due to concerns about its toxicity and potential environmental impact, its use as a commercial insecticide is limited [].
That facilitate its synthesis and modification. Notably, it can be synthesized through stereocontrolled semi-synthetic methods, which involve transformations of rotenone into other derivatives. For instance, a zinc-mediated ring opening of rotenone hydrobromide followed by chromium-mediated hydroxylation yields tephrosin as a single diastereoisomer . Additionally, tephrosin can participate in nucleophilic substitutions and cyclizations typical of organic compounds with similar functionalities.

Tephrosin is recognized for its anti-cancer properties. Research indicates that it can resensitize paclitaxel-resistant ovarian cancer cells to chemotherapy by inhibiting the fibroblast growth factor receptor 1 signaling pathway . Furthermore, tephrosin has shown cytotoxic effects on various cancer cell lines, including inducing autophagic cell death and inhibiting key survival pathways such as AKT and STAT3 . Its ability to bind to DNA has also been explored, revealing potential mechanisms for its cytotoxicity against tumor cells .

The synthesis of tephrosin can be achieved via several methods:

  • Total Synthesis: Utilizing organocatalyzed dynamic kinetic resolution to construct the core structure rapidly .
  • Semi-Synthesis: A two-step process involving the transformation of rotenone into rot-2′-enonic acid, followed by hydroxylation to yield tephrosin .
  • Modular Synthesis: Employing vinyl iodides as key building blocks to construct the required substructures efficiently .

These methods highlight the versatility and efficiency in producing tephrosin for research and therapeutic applications.

Tephrosin has several applications in medicinal chemistry:

  • Cancer Treatment: Its primary application lies in oncology, where it is studied for its ability to enhance the efficacy of existing chemotherapeutic agents.
  • Natural Pesticide: Due to its rotenoid nature, tephrosin may also be explored as a natural pesticide given the broader context of rotenoids in pest control.
  • Biochemical Research: Tephrosin serves as a valuable tool in studying cellular mechanisms related to apoptosis and drug resistance.

Interaction studies involving tephrosin have focused on its binding affinity with DNA and proteins. Spectroscopic techniques have demonstrated that tephrosin can intercalate with calf thymus DNA, affecting cellular functions and contributing to its cytotoxic effects . Additionally, studies have shown that tephrosin interacts with various signaling pathways that are critical in cancer cell survival and proliferation.

Tephrosin shares structural and functional similarities with several other compounds in the rotenoid family. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityUnique Features
RotenoneRotenoidInsecticide; mitochondrial inhibitorWidely used as a pesticide
DeguelinRotenoidAnti-cancer; inhibits cell proliferationSimilar structure but different activity profile
MilletosinRotenoidAnti-cancer; cytotoxic effectsLess studied compared to tephrosin
12a-HydroxyrotenoneRotenoidAnti-cancer; potential therapeutic useHydroxyl group alters activity

Tephrosin is unique due to its specific ability to resensitize drug-resistant cancer cells while exhibiting strong cytotoxic properties against various cancer types.

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

410.13655304 g/mol

Monoisotopic Mass

410.13655304 g/mol

Heavy Atom Count

30

UNII

9C081V83CC

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

Tephrosin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Rotenoid flavonoids [PK1206]

Dates

Modify: 2023-08-15

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